molecular formula C24H27ClN4O2 B4718069 {1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE

{1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE

Cat. No.: B4718069
M. Wt: 438.9 g/mol
InChI Key: DVNVFJPLOUWGJV-UHFFFAOYSA-N
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Description

{1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyrazole ring, a piperazine ring, and chlorinated phenyl groups, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Attachment of the chlorinated phenyl group: This step involves the reaction of the pyrazole derivative with 2-chloro-5-methylphenol in the presence of a suitable base.

    Formation of the piperazine ring: The piperazine ring is introduced by reacting the intermediate with 2-methylbenzyl chloride under basic conditions.

    Final coupling: The final step involves coupling the two intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

{1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, {1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of {1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    {1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE: Unique due to its specific combination of pyrazole and piperazine rings with chlorinated phenyl groups.

    {1-[(2-BROMO-5-METHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE: Similar structure but with a bromine atom instead of chlorine.

    {1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-ETHYLBENZYL)PIPERAZINO]METHANONE: Similar structure but with an ethyl group instead of a methyl group on the benzyl ring.

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[1-[(2-chloro-5-methylphenoxy)methyl]pyrazol-3-yl]-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4O2/c1-18-7-8-21(25)23(15-18)31-17-29-10-9-22(26-29)24(30)28-13-11-27(12-14-28)16-20-6-4-3-5-19(20)2/h3-10,15H,11-14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNVFJPLOUWGJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCN2C=CC(=N2)C(=O)N3CCN(CC3)CC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE
Reactant of Route 2
Reactant of Route 2
{1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE
Reactant of Route 3
Reactant of Route 3
{1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE
Reactant of Route 4
{1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE
Reactant of Route 5
{1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE
Reactant of Route 6
Reactant of Route 6
{1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE

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